molecular formula C19H22N2OS B2547481 (4-((Pyridin-2-ylthio)methyl)piperidin-1-yl)(o-tolyl)methanone CAS No. 1421498-79-4

(4-((Pyridin-2-ylthio)methyl)piperidin-1-yl)(o-tolyl)methanone

Cat. No. B2547481
CAS RN: 1421498-79-4
M. Wt: 326.46
InChI Key: IIBKZMOTDYIMFO-UHFFFAOYSA-N
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Description

The compound "(4-((Pyridin-2-ylthio)methyl)piperidin-1-yl)(o-tolyl)methanone" is a chemical entity that appears to be related to a class of compounds involving piperidine rings and aromatic moieties. While the specific compound is not directly studied in the provided papers, the papers do discuss related compounds with similar structural features, such as piperidine rings and substituted aromatic groups. These compounds are of interest due to their potential applications in various fields, including pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of related compounds typically involves substitution reactions and condensation processes. For instance, the compound in paper was synthesized through a substitution reaction involving 2,4-difluorophenyl(piperidin-4-yl)methanone oxime and 2,5-Dichloro-benzenesulfonylchloride. Similarly, the compound in paper was obtained by condensing piperidin-4-yl]-diphenyl-methanol with p-chlorobenzene sulfonylchloride using triethylamine as a base. These methods suggest that the synthesis of "(4-((Pyridin-2-ylthio)methyl)piperidin-1-yl)(o-tolyl)methanone" could also involve a multi-step synthetic route with careful selection of starting materials and reaction conditions to achieve the desired substitution and bond formation.

Molecular Structure Analysis

X-ray crystallography is a common technique used to confirm the molecular structure of synthesized compounds, as seen in papers , , and . The piperidine ring often adopts a chair conformation, providing a stable scaffold for further substitution. The geometry around sulfur or other heteroatoms is typically distorted tetrahedral. Intermolecular interactions, such as hydrogen bonds and π-π interactions, play a significant role in the stabilization of the crystal structure.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds like "(4-((Pyridin-2-ylthio)methyl)piperidin-1-yl)(o-tolyl)methanone" can be inferred from related studies. For example, the thermal properties of the compound in paper were analyzed using thermogravimetric analysis, indicating stability over a certain temperature range. Spectroscopic techniques such as NMR and MS are used to characterize the compounds . Theoretical calculations, including density functional theory, can provide insights into electronic properties like the HOMO-LUMO energy gap, which is crucial for understanding the chemical reactivity and stability of the molecule .

Scientific Research Applications

Structural Analysis and Synthesis

Crystal and Molecular Structure Analysis : The study of crystal and molecular structures, such as the analysis of (2-((6-chloropyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl) methanone, provides insights into the atomic arrangements and potential reactivity of complex organic molecules. These analyses are crucial for understanding the physical and chemical properties of compounds, including those similar to "(4-((Pyridin-2-ylthio)methyl)piperidin-1-yl)(o-tolyl)methanone" (Lakshminarayana et al., 2009).

Catalytic Methods and Functionalization : Research on catalytic methods, such as the Rhodium-catalyzed C-3/5 methylation of pyridines, underscores the importance of selective functionalization in organic synthesis. These methods enable the targeted modification of molecules, potentially influencing the development of new compounds with enhanced or specific properties (Grozavu et al., 2020).

Applications in Medicinal Chemistry

Synthesis and Drug Development : The synthesis of structurally complex molecules, such as the reported synthesis of various benzene and pyridine derivatives, plays a pivotal role in drug discovery and development. These synthetic efforts are aimed at creating new pharmacologically active compounds, which may include analogs or derivatives of "(4-((Pyridin-2-ylthio)methyl)piperidin-1-yl)(o-tolyl)methanone" for various therapeutic applications (Huang et al., 2021).

TRPV4 Antagonists for Pain Treatment : The research on (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives as selective TRPV4 channel antagonists highlights the therapeutic potential of targeting specific receptors for the treatment of pain. Such studies contribute to the broader understanding of receptor-ligand interactions and the development of targeted therapies (Tsuno et al., 2017).

properties

IUPAC Name

(2-methylphenyl)-[4-(pyridin-2-ylsulfanylmethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2OS/c1-15-6-2-3-7-17(15)19(22)21-12-9-16(10-13-21)14-23-18-8-4-5-11-20-18/h2-8,11,16H,9-10,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIBKZMOTDYIMFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCC(CC2)CSC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((Pyridin-2-ylthio)methyl)piperidin-1-yl)(o-tolyl)methanone

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